3-(6-tert-Butyl-3-pyridinyl)acrylic acid
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Overview
Description
3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid is an organic compound that features a pyridine ring substituted with a tert-butyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-3-tert-butylpyridine and acrylic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6-bromo-3-tert-butylpyridine with a boronic acid derivative of acrylic acid in the presence of a palladium catalyst and a base.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst loading, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)acrylic acid: Similar structure but lacks the tert-butyl group.
4-(6-(tert-Butyl)pyridin-3-yl)acrylic acid: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
(E)-3-(6-tert-butylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)10-6-4-9(8-13-10)5-7-11(14)15/h4-8H,1-3H3,(H,14,15)/b7-5+ |
InChI Key |
PSVWSZRSVYEQHH-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)C1=NC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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